2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound that belongs to the class of indene derivatives It features a fluorophenyl group attached to the indene core, which is further substituted with a carbonitrile group
Scientific Research Applications
2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
For example, some indole derivatives have been reported to have antiviral activity, suggesting they may interfere with viral replication pathways .
Pharmacokinetics
A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, revealed that these compounds passed the lipinski rule of five, suggesting good bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 1-indanone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-fluorophenyl)-1-indanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield 2-(4-fluorophenyl)-2,3-dihydro-1H-indene.
Cyanation: Finally, the indene derivative undergoes cyanation using a cyanide source such as sodium cyanide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-amine.
Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-2,3-dihydro-1H-indene-2-carbonitrile.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile
- 2-(4-Bromophenyl)-2,3-dihydro-1H-indene-2-carbonitrile
- 2-(4-Methylphenyl)-2,3-dihydro-1H-indene-2-carbonitrile
Uniqueness
2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-dihydroindene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN/c17-15-7-5-14(6-8-15)16(11-18)9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWZAGUNCRMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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